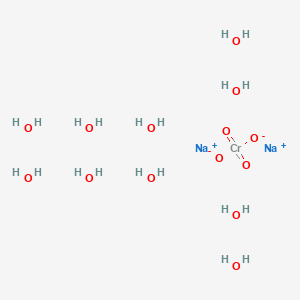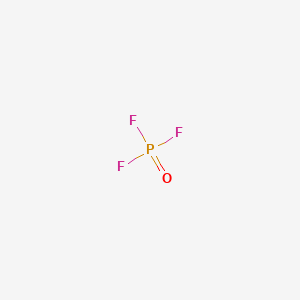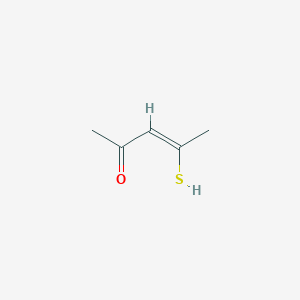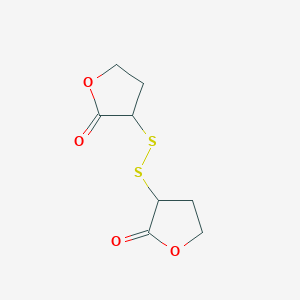
3,3'-Dithiobisdihydro-2-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘3,3’-Dithiobisdihydro-2-furanone’ (DTDF) is a sulfur-containing compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. This compound is also known as furan-2,5-dithiol or furan-2,5-dithione and is synthesized by the reaction of furan-2,5-diol with elemental sulfur.
Mecanismo De Acción
DTDF is believed to exert its biological effects through its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It has also been shown to inhibit the activity of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Efectos Bioquímicos Y Fisiológicos
DTDF has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DTDF has also been shown to reduce oxidative stress and lipid peroxidation in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DTDF in scientific research include its low toxicity, high stability, and ease of synthesis. However, one of the limitations of using DTDF is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the use of DTDF in scientific research. One area of interest is the development of novel DTDF-based compounds with enhanced biological activity. Another potential direction is the investigation of DTDF as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, DTDF could be explored as a potential corrosion inhibitor for various industrial applications.
In conclusion, ‘3,3’-Dithiobisdihydro-2-furanone’ is a sulfur-containing compound that has been extensively studied for its potential applications in various fields of scientific research. It exhibits anti-inflammatory, antioxidant, and antimicrobial properties and has been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of novel organic compounds. DTDF has several advantages for use in scientific research, including its low toxicity, high stability, and ease of synthesis. However, its low solubility in aqueous solutions is a limitation that needs to be addressed. There are several potential future directions for the use of DTDF in scientific research, including the development of novel DTDF-based compounds with enhanced biological activity and the investigation of DTDF as a potential therapeutic agent for the treatment of inflammatory diseases.
Métodos De Síntesis
DTDF can be synthesized by the reaction of furan-2,5-diol with elemental sulfur in the presence of a suitable catalyst. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
DTDF has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. DTDF has also been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of novel organic compounds.
Propiedades
Número CAS |
14091-96-4 |
|---|---|
Nombre del producto |
3,3'-Dithiobisdihydro-2-furanone |
Fórmula molecular |
C8H10O4S2 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
3-[(2-oxooxolan-3-yl)disulfanyl]oxolan-2-one |
InChI |
InChI=1S/C8H10O4S2/c9-7-5(1-3-11-7)13-14-6-2-4-12-8(6)10/h5-6H,1-4H2 |
Clave InChI |
YUVIWYVAQVOVTK-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SSC2CCOC2=O |
SMILES canónico |
C1COC(=O)C1SSC2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



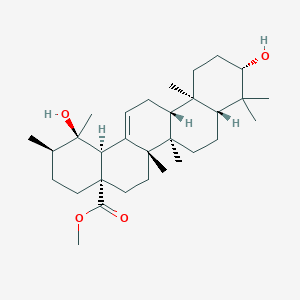
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
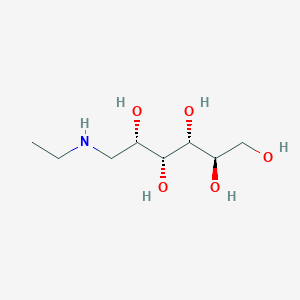
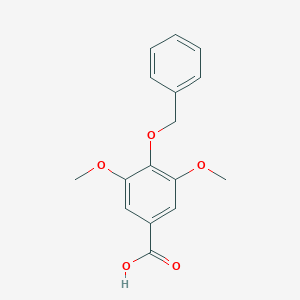
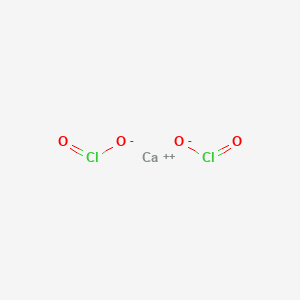
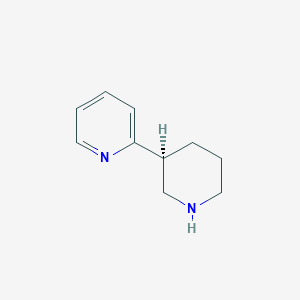
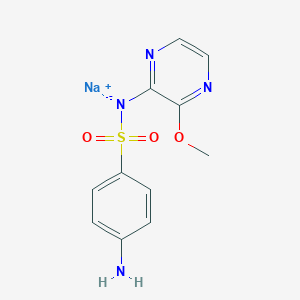
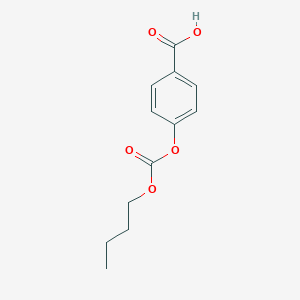
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
